Cirsimarin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Cirsimarin kann aus pflanzlichen Quellen mit optimierten Extraktionsmethoden gewonnen werden. Beispielsweise beinhaltet die Extraktion aus Cirsium japonicum die Verwendung von 70%igem Ethanol als Lösungsmittel, mit einer Extraktionszeit von 4 Stunden und einem Feststoff-zu-Lösungsmittel-Verhältnis von 1:20 . Der Prozess ist so konzipiert, dass die Ausbeute an this compound zusammen mit anderen Flavonoiden wie Hispidulin und Cirsimaritin maximiert wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Extraktion aus Pflanzenmaterialien. Der Prozess umfasst die Ernte der Pflanze, das Trocknen und Mahlen des Pflanzenmaterials, gefolgt von der Lösungsmittelextraktion. Der Extrakt wird dann mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um this compound zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cirsimarin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter Bildung verschiedener Produkte oxidiert werden, abhängig von den verwendeten Bedingungen und Reagenzien.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren und seine biologische Aktivität verändern.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. So kann Oxidation zur Bildung von Chinonen führen, während Reduktion Alkoholderivate liefern kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung über mehrere Mechanismen. Es wirkt als Antagonist am Adenosin-A1-Rezeptor, hemmt die Lipogenese und fördert die Lipolyse in Adipozyten . Darüber hinaus hemmt this compound Phosphodiesterase, was zu erhöhten cAMP-Spiegeln führt, was seine antilipogene Aktivität weiter verstärkt . Diese Aktionen tragen zu seinem Potenzial als therapeutisches Mittel gegen Adipositas und verwandte Stoffwechselstörungen bei .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Cirsimarin exhibits a range of pharmacological activities that make it a candidate for therapeutic applications:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in various diseases. Its ability to scavenge free radicals contributes to its protective effects against cellular damage .

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation, making it potentially beneficial in treating inflammatory diseases .

- Antibacterial and Antimicrobial Properties : this compound exhibits antibacterial activity against various pathogens, suggesting its use in developing new antimicrobial agents .

- Antilipogenic and Lipolytic Activities : Research indicates that this compound can decrease fat deposition and enhance lipolysis, making it a candidate for obesity treatment and metabolic disorders .

- Anticancer Potential : Studies have highlighted this compound's effectiveness against different cancer types, including breast cancer and gallbladder carcinoma. Its mechanisms may involve apoptosis induction and modulation of signaling pathways associated with cancer proliferation .

Therapeutic Applications

The therapeutic applications of this compound span several health conditions:

- Metabolic Disorders : Given its antilipogenic effects, this compound is being investigated for its potential to manage obesity and related metabolic syndromes. Animal studies have shown significant reductions in adipose tissue deposition when treated with this compound .

- Cancer Treatment : The flavonoid's anticancer properties are being explored in clinical settings, particularly concerning its effects on tumor growth and metastasis in various cancers .

- Neurological Disorders : Preliminary studies suggest that this compound may have neuroprotective effects, indicating potential applications in treating neurodegenerative diseases .

Methodologies for Analysis

Various analytical techniques have been employed to study this compound's properties:

- Chromatographic Techniques : Ultra-high-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) has been developed for quantifying this compound in biological samples. This method allows for sensitive detection and analysis of pharmacokinetics in vivo .

- Spectroscopic Methods : Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are utilized to characterize the chemical structure and purity of this compound .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a strong correlation between concentration and antioxidant activity, suggesting potential use in dietary supplements aimed at reducing oxidative stress-related diseases.

Case Study 2: Lipolytic Activity in Mice

In an experimental design involving male CD1 mice, this compound was administered intraperitoneally at varying doses. The results demonstrated a significant reduction in retroperitoneal fat pads, highlighting its potential as an anti-obesity agent .

Data Summary Table

Wirkmechanismus

Cirsimarin exerts its effects through multiple mechanisms. It acts as an antagonist at the adenosine A1 receptor, inhibiting lipogenesis and promoting lipolysis in adipocytes . Additionally, this compound inhibits phosphodiesterase, leading to increased levels of cyclic AMP, which further enhances its antilipogenic activity . These actions contribute to its potential as a therapeutic agent for obesity and related metabolic disorders .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cirsimarin ist strukturell ähnlich anderen Flavonoiden wie:

Cirsimaritin: Ein weiteres Flavonoidglykosid mit ähnlichen biologischen Aktivitäten.

Hispidulin: Bekannt für seine Antikrebs- und hepatoprotektiven Eigenschaften.

Cirsitakaoside: Teilt strukturelle Ähnlichkeiten und zeigt vergleichbare biologische Wirkungen.

Einzigartigkeit

Die einzigartige Kombination von antilipogenen, antioxidativen und entzündungshemmenden Eigenschaften von this compound hebt es von anderen Flavonoiden ab. Seine Fähigkeit, auf mehrere molekulare Ziele zu wirken, darunter Adenosinrezeptoren und Phosphodiesterase, verstärkt sein Potenzial als multifunktionales Therapeutikum .

Biologische Aktivität

Cirsimarin is a flavonoid compound primarily isolated from plants such as Microtea debilis and Cirsium japonicum. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the current understanding of the biological activity of this compound, supported by research findings and case studies.

Overview of this compound

This compound is a bioactive flavonoid known for its various pharmacological properties. It has been studied extensively for its potential therapeutic applications in treating metabolic disorders, inflammation, and infections. The compound acts through multiple mechanisms at the cellular and molecular levels, influencing various biochemical pathways.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been demonstrated in various studies. It helps in scavenging free radicals and reducing oxidative stress, making it a promising candidate for preventing oxidative damage associated with chronic diseases.

- Mechanism : this compound enhances the activity of antioxidant enzymes and reduces lipid peroxidation.

- Research Findings : Studies have shown that this compound can significantly lower malondialdehyde levels in liver tissues, indicating reduced oxidative stress .

2. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties by modulating inflammatory pathways.

- Mechanism : It inhibits the phosphorylation of signaling proteins such as STAT3 and downregulates pro-inflammatory cytokines.

- Case Study : In a mouse model of metabolic dysfunction-associated fatty liver disease (MAFLD), this compound treatment reduced liver inflammation and fibrosis markers .

3. Anticancer Properties

Research indicates that this compound may exert anticancer effects through various mechanisms.

- Mechanism : It induces apoptosis in cancer cells and inhibits cell proliferation by interfering with cell signaling pathways.

- Findings : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines .

4. Antimicrobial Activity

This compound shows potential antimicrobial effects against a range of pathogens.

- Mechanism : It disrupts microbial cell membranes and inhibits key metabolic processes.

- Research Evidence : this compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications.

- Absorption : Studies indicate that after oral administration, this compound is metabolized to cirsimaritin, which is then detected in plasma and urine .

- Half-Life : The half-life of this compound in rats is approximately 1.1 hours, suggesting rapid metabolism .

Summary of Research Findings

Here is a summary table highlighting key biological activities and research findings related to this compound:

Eigenschaften

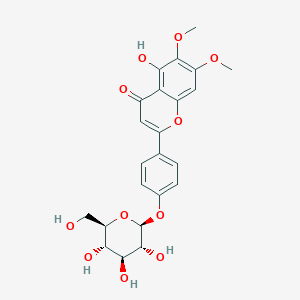

IUPAC Name |

5-hydroxy-6,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O11/c1-30-15-8-14-17(19(27)22(15)31-2)12(25)7-13(33-14)10-3-5-11(6-4-10)32-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETJLKUBHXTIGH-FZFRBNDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80926633 | |

| Record name | 4-(5-Hydroxy-6,7-dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13020-19-4 | |

| Record name | Cirsimarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13020-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cirsimarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013020194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Hydroxy-6,7-dimethoxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cirsimarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72U3YNK7DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.